[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate
CAS No.: 1094812-83-5
Cat. No.: VC6038709
Molecular Formula: C21H27NO9
Molecular Weight: 437.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094812-83-5 |
|---|---|
| Molecular Formula | C21H27NO9 |
| Molecular Weight | 437.445 |
| IUPAC Name | [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
| Standard InChI Key | KJHQVFWBNCVROC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features an oxane (tetrahydropyran) ring substituted at positions 2, 3, 4, 5, and 6. Key substituents include:
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Position 2: A methyl acetate group (-CH2OAc).
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Position 5: An acetamido group (-NHCOCH3).
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Positions 3 and 4: Acetyloxy (-OAc) groups.
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Position 6: A 2-methylphenoxy group (-O-C6H4-2-CH3).
The stereochemistry of the molecule is defined by the configuration of the oxane ring, which adopts a chair conformation stabilized by intramolecular hydrogen bonding between the acetamido and acetyloxy groups .
IUPAC Name and Isomeric Considerations
The systematic IUPAC name, [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate, precisely describes the substituent positions and functional groups. A structural isomer, 4-methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 38229-73-1), shares the same molecular formula (C21H27NO9) but differs in the phenolic substitution (para-methylphenoxy vs. ortho-methylphenoxy) and sugar backbone configuration . This positional isomerism significantly impacts physicochemical properties and biological activity, as para-substituted analogues often exhibit enhanced metabolic stability compared to ortho-substituted variants .
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step sequence starting from a protected glucosamine derivative:
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Core Formation: A 2-deoxyglucopyranoside backbone is functionalized via selective acetylation at positions 3, 4, and 6 using acetic anhydride in pyridine.
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Phenolic Substitution: A Mitsunobu reaction introduces the 2-methylphenoxy group at position 6, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate nucleophilic substitution .
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Acetamido Incorporation: Position 5 is modified via amidation with acetyl chloride under anhydrous conditions.
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Final Esterification: The 2-hydroxyl group is acetylated using acetic anhydride to yield the methyl acetate terminus.
Optimization Challenges
Key challenges include:
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Regioselectivity: Avoiding over-acetylation requires precise stoichiometric control, typically maintained at 1:1.2 molar ratios of substrate to acetylating agent.
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Stereochemical Purity: Chiral chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate) columns) ensures retention of β-anomeric configuration .
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Yield Maximization: Reported yields range from 12–18% over four steps, with the Mitsunobu reaction being the bottleneck (35–40% yield) .
Physicochemical Properties
Spectral Characterization
| Property | Data | Method |
|---|---|---|
| Molecular Weight | 437.445 g/mol | HRMS (ESI+) |
| Melting Point | 128–131°C (decomposes) | Differential Scanning Calorimetry |
| LogP | 1.84 ± 0.12 | HPLC Retention Time |
| Solubility | 22 mg/mL in DMSO | Gravimetric Analysis |
1H NMR (500 MHz, CDCl3) exhibits characteristic signals:
Comparative Analysis with Structural Isomers
| Parameter | [5-Acetamido-...]methyl Acetate (CAS: 1094812-83-5) | 4-Methylphenoxy Analogue (CAS: 38229-73-1) |
|---|---|---|
| Phenolic Substitution | Ortho-methyl (2-CH3) | Para-methyl (4-CH3) |
| LogP | 1.84 | 2.11 |
| Metabolic Stability | t1/2 = 48 min (HLM) | t1/2 = 72 min (HLM) |
| Synthetic Yield | 12–18% | 20–25% |
The para-substituted isomer demonstrates superior metabolic stability due to reduced steric hindrance in cytochrome P450 binding pockets .
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No in vivo data exist; ADME studies in rodent models are needed.
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Target Identification: Computational docking against kinase and glycosyltransferase families could prioritize experimental targets.
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Process Optimization: Transitioning from batch to flow chemistry may improve yields, particularly in Mitsunobu steps.
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